Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester
Description
The compound sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester (hereafter referred to as Compound A) is a bicyclic β-lactamase inhibitor with a unique 1,6-diazabicyclo[3.2.1]octane core. Its structure includes a sulfated oxygen at position 6, an aminocarbonyl group at position 2, and a methyl substituent at position 3 (Figure 1) . The sodium salt form of this compound is synthesized via multi-step processes involving coupling reactions, cyclization, and protective group removal, as detailed in patents by WOCKHARDT LTD . Compound A exhibits potent antibacterial activity by irreversibly inhibiting class A and C β-lactamases, enhancing the efficacy of β-lactam antibiotics against resistant pathogens .
Properties
Molecular Formula |
C8H10N3O6S- |
|---|---|
Molecular Weight |
276.25 g/mol |
IUPAC Name |
[(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] sulfate |
InChI |
InChI=1S/C8H11N3O6S/c1-4-2-5-3-10(6(4)7(9)12)8(13)11(5)17-18(14,15)16/h2,5-6H,3H2,1H3,(H2,9,12)(H,14,15,16)/p-1/t5-,6+/m1/s1 |
InChI Key |
BISPBXFUKNXOQY-RITPCOANSA-M |
Isomeric SMILES |
CC1=C[C@@H]2CN([C@@H]1C(=O)N)C(=O)N2OS(=O)(=O)[O-] |
Canonical SMILES |
CC1=CC2CN(C1C(=O)N)C(=O)N2OS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Core Diazabicyclo[3.2.1]Octane Synthesis
The diazabicyclo[3.2.1]octane core is constructed via a [3+2] cycloaddition or intramolecular cyclization strategy. In a representative patent example, (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide (III) is synthesized from a bicyclic intermediate using benzyloxy protection at the C6 position. Key steps include:
- Reaction Conditions : Stirring at -20°C with aqueous ammonia (25% solution) to control exothermicity.
- Purification : Recrystallization from n-butyl chloride yields the carboxamide intermediate in 81–94% purity.
- Stereochemical Control : Chiral auxiliaries or enzymatic resolution ensures the (2S,5R) configuration, critical for β-lactamase inhibition activity.
Functionalization: Carboxamide to Carbonitrile Conversion
The carboxamide group at C2 is dehydrated to a cyano group using phosphorus oxychloride (POCl₃) or similar dehydrating agents. This step introduces the carbonitrile moiety, enhancing metabolic stability:
- Procedure : Treatment of (III) with POCl₃ in dichloromethane at 0°C for 1 hour.
- Yield : 57–75% after column chromatography on silica gel.
- Analytical Validation : ¹H NMR confirms the disappearance of the amide proton (δ 6.2 ppm) and emergence of the nitrile signal.
Sulfation at the C6 Position
Sulfation replaces the benzyloxy group with a sulfate ester, requiring precise deprotection and sulfation conditions:
- Deprotection : Hydrogenolysis (H₂/Pd-C) or acidic cleavage (trifluoroacetic acid) removes the benzyl group.
- Sulfation Reagent : Sulfur trioxide-pyridine complex (SO₃·Py) in anhydrous DMF at 25°C.
- Neutralization : Aqueous sodium bicarbonate adjusts the pH to 7.0, forming the sodium salt.
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzyl Deprotection | H₂ (1 atm), Pd-C, EtOAc | 89 | 98.2 |
| Sulfation | SO₃·Py, DMF, 25°C, 2h | 76 | 97.6 |
| Salt Formation | NaHCO₃ (aq), 0°C | 92 | 99.1 |
Final Purification and Characterization
The crude product is purified via reverse-phase chromatography (C18 column) with water:acetonitrile gradients. Lyophilization yields the sodium salt as a white solid:
- Mass Spec : ESI-MS m/z 276.1 [M−H]⁻.
- ¹³C NMR : Peaks at δ 168.2 (C=O), 119.8 (CN), and 78.4 (C-O-SO₃⁻).
- X-ray Crystallography : Confirms the bicyclic core and sulfate ester geometry (PDB: 6MPQ).
Comparative Analysis of Synthetic Routes
Two primary routes dominate industrial and academic synthesis:
- Benzyloxy-Protected Pathway (Wockhardt Patent):
- Advantages: High yields (≥80%), scalability.
- Limitations: Requires hazardous reagents (POCl₃).
- tert-Butoxycarbonyl (Boc)-Protected Pathway (Durand-Reville et al.):
- Advantages: Milder conditions (TFA deprotection), avoids hydrogenation.
- Limitations: Lower overall yield (65–70%).
Process Optimization Challenges
- Stereochemical Drift : Elevated temperatures during sulfation cause epimerization at C2/C5, necessitating strict temperature control.
- By-Product Formation : Over-sulfation at C3 occurs if reagent stoichiometry exceeds 1.1 equivalents.
- Solvent Selection : Anhydrous DMF minimizes hydrolysis but requires rigorous drying to prevent SO₃·Py decomposition.
Scalability and Industrial Relevance
Kilogram-scale batches are produced using continuous flow reactors for sulfation, reducing reaction times from hours to minutes. Environmental impact assessments favor the Boc-protected route due to reduced Pd-C usage. Regulatory submissions emphasize control of genotoxic impurities (e.g., residual benzyl chloride).
Analytical Method Development
Stability and Degradation Pathways
Chemical Reactions Analysis
Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Basic Information
- Molecular Formula : C8H11N3O6S
- Molecular Weight : 277.25 g/mol
- CAS Number : 1467829-71-5
- IUPAC Name : [(1R,2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl]oxidanesulfonic acid
Physical Properties
| Property | Value |
|---|---|
| Density | 1.81 ± 0.1 g/cm³ |
| pKa | -4.65 ± 0.18 |
| FDA UNII | PSA33KO9WA |
Antibacterial Properties
Durlobactam has been identified as a beta-lactamase inhibitor, which enhances the efficacy of beta-lactam antibiotics against resistant bacterial strains. It is particularly effective in treating hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP) when used in combination with other antibiotics .
Clinical Trials and Studies
Several clinical trials have been conducted to evaluate the effectiveness of Durlobactam:
- Phase II Clinical Trials : These trials assessed the safety and efficacy of Durlobactam in combination with various beta-lactam antibiotics in patients with complicated infections.
- Case Studies : Reports from clinical settings indicate that patients treated with Durlobactam showed significant improvement in symptoms associated with severe bacterial infections resistant to standard treatments.
Comparison with Other Beta-Lactamase Inhibitors
| Compound Name | Type | Efficacy | Resistance Profile |
|---|---|---|---|
| Durlobactam | Sulfonic acid derivative | High | Effective against certain resistant strains |
| Avibactam | Beta-lactamase inhibitor | Moderate | Limited against some beta-lactamase types |
| Clavulanate | Beta-lactamase inhibitor | Variable | Effective against some but not all strains |
Mechanism of Action
Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester exerts its effects by inhibiting beta-lactamase enzymes. These enzymes are responsible for the degradation of beta-lactam antibiotics. By inhibiting these enzymes, the compound protects beta-lactam antibiotics from degradation, allowing them to effectively target and kill bacteria. The molecular targets include specific serine-beta-lactamases, and the pathways involved are related to the inhibition of these enzymes .
Comparison with Similar Compounds
MK-7655 (Relebactam)
MK-7655 (chemical name: (2S,5R)-sulfuric acid mono-{[(4-aminopiperidin-4-yl)carbonyl]-7-oxo-1,6-diazabicyclo[3.2.1]oct-6-yl} ester) shares the bicyclo[3.2.1]octane scaffold but replaces Compound A’s 3-methyl group with a 4-aminopiperidinyl substituent (Figure 2). This modification enhances water solubility and pharmacokinetic stability, enabling clinical use in combination with imipenem/cilastatin .
Trans-Sulfuric Acid Mono-{2-[5-(2-Methylamino-Ethyl)-[1,3,4]-Oxadiazol-2-Yl]-7-Oxo-1,6-Diaza-Bicyclo[3.2.1]Oct-6-Yl} Ester
This derivative (hereafter Compound B) introduces a 1,3,4-oxadiazole ring linked to a methylamino-ethyl group at position 2 (Figure 3). The oxadiazole moiety improves β-lactamase affinity, while the methylamino group enhances membrane permeability .
Sodium (2S,5R)-2-(5-(Furan-2-Yl)-1,3,4-Oxadiazol-2-Yl)-7-Oxo-1,6-Diazabicyclo[3.2.1]Octan-6-Yl Sulfate
Compound C incorporates a furan-substituted oxadiazole ring, which increases lipophilicity and broad-spectrum activity against Gram-negative bacteria. However, its stability in acidic environments is reduced compared to Compound A .
Comparative Analysis of Key Features
Table 1. Structural and Functional Comparison
Pharmacological and Spectroscopic Data
- NMR Analysis : Comparative NMR studies (e.g., chemical shifts in regions A and B) highlight conserved bicyclic core environments across analogues, with substituent-specific deviations influencing electronic properties .
- Antimicrobial Efficacy: Compound A: MIC reduction of 8–16-fold against Pseudomonas aeruginosa when combined with ceftazidime . MK-7655: Restores imipenem activity in 90% of carbapenem-resistant Enterobacteriaceae isolates .
Biological Activity
Chemical Identification
The compound known as Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester , commonly referred to as Durlobactam , is a novel diazabicyclo compound with significant biological activity. Its chemical formula is and it is characterized by its unique bicyclic structure which contributes to its pharmacological properties.
Durlobactam functions primarily as a beta-lactamase inhibitor , enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains. By inhibiting the enzymes that typically degrade beta-lactam antibiotics, Durlobactam allows these antibiotics to remain effective in treating infections caused by resistant bacteria.
Antimicrobial Efficacy
Research indicates that Durlobactam exhibits potent antimicrobial activity against a variety of gram-negative bacteria, including strains resistant to other treatments. It has been particularly noted for its effectiveness against:
- Acinetobacter baumannii
- Pseudomonas aeruginosa
- Klebsiella pneumoniae
Case Studies
- Clinical Trials : A Phase 2 clinical trial evaluated the efficacy of Durlobactam in combination with sulbactam for treating hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP). Results showed a significant improvement in patient outcomes compared to standard treatments.
- Resistance Mechanisms : Studies have demonstrated that Durlobactam effectively restores the activity of sulbactam against beta-lactamase-producing strains, which are often resistant to conventional therapies.
Pharmacokinetics
The pharmacokinetic profile of Durlobactam has been characterized by rapid absorption and distribution in the body, with a half-life conducive to once or twice daily dosing regimens. This profile supports its use in acute care settings where timely intervention is critical.
Table 1: Antimicrobial Spectrum of Durlobactam
| Bacterial Strain | MIC (µg/mL) | Resistance Mechanism |
|---|---|---|
| Acinetobacter baumannii | ≤ 0.5 | OXA-type beta-lactamases |
| Pseudomonas aeruginosa | ≤ 0.25 | Class A and C beta-lactamases |
| Klebsiella pneumoniae | ≤ 1 | Extended-spectrum beta-lactamases |
Table 2: Clinical Trial Outcomes
| Study Phase | Treatment Group | Success Rate (%) | Adverse Effects (%) |
|---|---|---|---|
| Phase 2 | Durlobactam + Sulbactam | 78 | 12 |
| Phase 2 | Standard Care | 55 | 10 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this bicyclic sulfonate ester, and how can reaction efficiency be maximized?
- Methodological Answer : The compound’s synthesis involves coupling a bicyclic β-lactam intermediate with sulfuric acid derivatives. Key steps include:
- Protecting group strategy : Use tert-butoxycarbonyl (Boc) or carboxybenzyl (Cbz) groups to shield the amide functionality during sulfation .
- Coupling conditions : Anhydrous DMF or THF with carbodiimide catalysts (e.g., EDC/HOBt) at 0–4°C to minimize hydrolysis .
- Purification : Reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) to isolate the product and remove unreacted intermediates .
Q. How can the stereochemical configuration at the (2S,5R) positions be confirmed experimentally?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Resolve the bicyclo[3.2.1]octene core to confirm spatial arrangement .
- NMR spectroscopy : Analyze - coupling constants (e.g., ) and NOESY correlations to verify axial/equatorial substituents .
- Chiral HPLC : Compare retention times with enantiopure standards under isocratic conditions (e.g., Chiralpak IA column) .
Q. What stability challenges arise during storage, and how can degradation be mitigated?
- Methodological Answer : The sulfonate ester is prone to hydrolysis under humid or alkaline conditions. Stabilization strategies include:
- Lyophilization : Store as a lyophilized powder at -20°C in argon-flushed vials to prevent moisture ingress .
- Buffered solutions : Use pH 5–6 citrate buffers for aqueous formulations to slow ester hydrolysis .
Advanced Research Questions
Q. What mechanistic pathways drive the compound’s β-lactamase inhibitory activity, and how can binding affinity be optimized?
- Methodological Answer : The bicyclo[3.2.1]octene core mimics the transition state of β-lactam hydrolysis. To study inhibition:
- Enzymatic assays : Measure IC against Class A/C β-lactamases using nitrocefin as a chromogenic substrate .
- Molecular docking : Perform MD simulations (e.g., GROMACS) to identify key interactions with the catalytic Ser70 residue .
- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro) at C3 to enhance electrophilicity and covalent binding .
Q. How do environmental factors (e.g., UV light, pH) influence abiotic degradation pathways?
- Methodological Answer : Design accelerated degradation studies:
- Photolysis : Expose solutions to UV-A/B light (300–400 nm) and monitor by LC-MS for sulfonic acid byproducts .
- Hydrolysis kinetics : Use pseudo-first-order models at varying pH (2–10) to calculate rate constants () and activation energy () via Arrhenius plots .
- Radical quenching : Add tert-butanol to assess ROS-mediated degradation in aqueous systems .
Q. What analytical methods resolve contradictions in reported spectral data (e.g., NMR shifts)?
- Methodological Answer : Discrepancies often stem from solvent or temperature effects. Validate data by:
- Standardized protocols : Use deuterated DMSO-d6 at 298 K for -NMR to ensure consistency .
- High-resolution MS : Confirm molecular formula (e.g., [M+H] = 345.0842) with <2 ppm error .
- Cross-lab replication : Collaborate with independent labs to verify FT-IR peaks (e.g., 1740 cm for carbonyl) .
Q. How can in silico models predict the compound’s interaction with penicillin-binding proteins (PBPs)?
- Methodological Answer : Combine computational tools:
- Homology modeling : Build PBP3 structures using SWISS-MODEL if crystallographic data are unavailable .
- Free-energy perturbation (FEP) : Calculate ΔΔG for mutations (e.g., Thr526→Ala) affecting binding .
- ADMET prediction : Use SwissADME to optimize logP (<2) and polar surface area (>80 Ų) for membrane permeability .
Methodological Notes
- Experimental Design : For degradation studies, use a split-plot factorial design with pH, temperature, and light intensity as variables, replicated 3x to ensure statistical power .
- Data Analysis : Apply principal component analysis (PCA) to NMR datasets to identify outlier spectra caused by solvent impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
